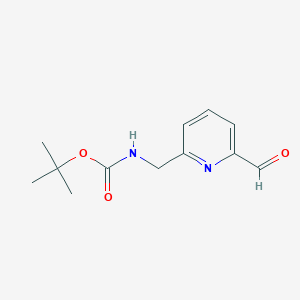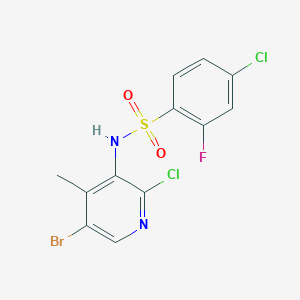
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, including the presence of halogen atoms and a sulfonamide group, contribute to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Sulfonation: Formation of the sulfonamide group by reacting the halogenated pyridine with a sulfonyl chloride derivative.
Fluorination: Introduction of the fluorine atom into the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activity and potential as an antimicrobial agent.
Medicine: Exploration of its therapeutic potential in treating infections or other diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the sulfonamide group may enhance its binding affinity and specificity. The exact pathways and targets would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chlorobenzenesulfonamide: Lacks the fluorine atom.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-fluorobenzenesulfonamide: Lacks the chlorine atom on the benzene ring.
N-(5-Bromo-2-chloro-4-methyl-3-pyridinyl)-4-chloro-2-fluorobenzenesulfonamide: Contains different halogen atoms.
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in this compound may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H8BrCl2FN2O2S |
|---|---|
Molecular Weight |
414.1 g/mol |
IUPAC Name |
N-(5-bromo-2-chloro-4-methylpyridin-3-yl)-4-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H8BrCl2FN2O2S/c1-6-8(13)5-17-12(15)11(6)18-21(19,20)10-3-2-7(14)4-9(10)16/h2-5,18H,1H3 |
InChI Key |
CVCWCYHJRJZIEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-3-iodo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13927179.png)
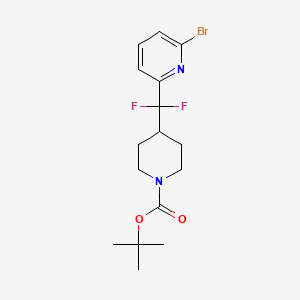
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
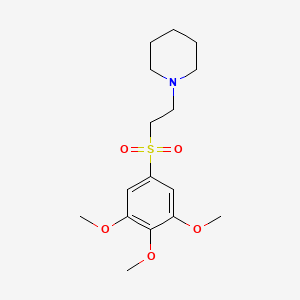
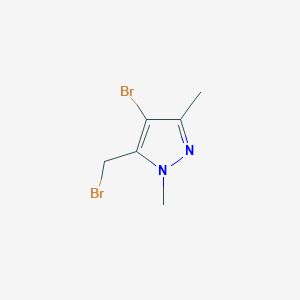
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13927213.png)
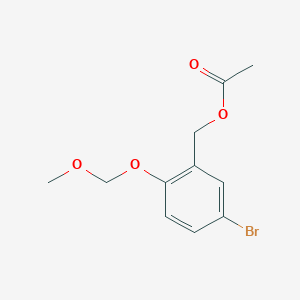

![2-Chloro-6-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927230.png)
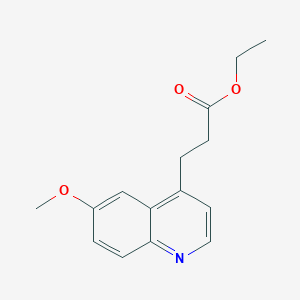
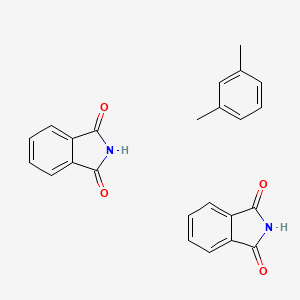
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
